molecular formula C14H9N3O3 B1628411 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 893612-32-3

2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B1628411
CAS No.: 893612-32-3
M. Wt: 267.24 g/mol
InChI Key: UNUOLMGKUCREMH-UHFFFAOYSA-N
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Description

2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 893612-32-3) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and infectious disease research. This molecule features an imidazo[1,2-a]pyrimidine core, a privileged scaffold known for its diverse biological activities, fused with a 1,3-benzodioxole moiety . Its primary research application has been identified in the discovery of new antiparasitic agents. A 2023 study highlighted this specific compound as a key intermediate in a library of imidazo-fused heterocycles synthesized and screened for antileishmanial activity . The research demonstrated that derivatives built around this core structure can exhibit potent and selective activity against Leishmania amazonensis , a parasitic protozoan that causes leishmaniasis . One such derivative was reported to be more than twice as effective as the reference drug miltefosine in vitro against the intracellular amastigote form of the parasite, which is responsible for human disease, and showed a high selectivity index by being over ten times more toxic to the parasite than to host cells . This positions the imidazo[1,2-a]pyrimidine scaffold, accessible via efficient synthetic routes like the Groebke–Blackburn–Bienaymé multicomponent reaction, as a promising new antileishmanial pharmacophore worthy of further investigation . Researchers utilize this compound as a versatile building block for the synthesis of more complex analogues to explore structure-activity relationships and develop novel therapeutic candidates for neglected tropical diseases. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-7-10-13(16-14-15-4-1-5-17(10)14)9-2-3-11-12(6-9)20-8-19-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUOLMGKUCREMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587512
Record name 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893612-32-3
Record name 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of benzo[1,3]dioxole derivatives with imidazo[1,2-a]pyrimidine precursors under acidic or basic conditions. The reaction is often catalyzed by transition metals such as palladium or copper .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Halogens, alkylating agents

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, core heterocycles, or functional groups, leading to variations in physicochemical properties and bioactivity. Below is a detailed analysis:

Core Heterocycle Modifications

  • Benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxamides :
    These derivatives, synthesized via a four-component reaction involving diketene, replace the carbaldehyde group with carboxamide moieties. This substitution improves solubility and enables hydrogen-bonding interactions in biological targets. For example, compounds with electron-withdrawing substituents on the carboxamide exhibit enhanced antimicrobial activity compared to the aldehyde derivative .

  • Imidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives :
    Replacing the aldehyde with a carboxylic acid group (e.g., 1-(2-benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid , CAS 912770-72-0) introduces ionizable groups, affecting pharmacokinetic properties such as bioavailability and membrane permeability .

Substituent Variations

  • Methylenedioxyphenyl vs. Simple Aryl Groups :
    The benzo[1,3]dioxol-5-yl group in the target compound enhances π-π stacking and metabolic stability compared to unsubstituted phenyl analogs. For instance, imidazo[1,2-a]pyrimidine-3-carbaldehydes with para-chlorophenyl substituents exhibit reduced enzymatic degradation but lower solubility .

  • Piperidine-Linked Derivatives :
    Compounds like 1-(2-benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid (CAS 1029108-71-1) introduce bulky aliphatic chains, increasing steric hindrance and altering binding affinities to targets such as G-protein-coupled receptors .

Comparative Data Table

Compound Core Structure Functional Group Key Properties Bioactivity
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde Imidazo[1,2-a]pyrimidine + benzo[1,3]dioxole Aldehyde (-CHO) Moderate solubility in DMSO; LogP ~2.1 Kinase inhibition (preliminary)
Benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxamide Benzoimidazo[1,2-a]pyrimidine Carboxamide (-CONH₂) High aqueous solubility; LogP ~1.5 Antimicrobial (IC₅₀: 8–12 µM)
1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid Imidazo[1,2-a]pyrimidine + piperidine Carboxylic acid (-COOH) Low solubility; zwitterionic at pH 7.4 GPCR modulation (IC₅₀: 50–100 µM)

Research Findings and Limitations

  • Synthetic Accessibility: The target compound is synthesized via condensation reactions involving aminopyrimidines and aldehydes, whereas carboxamide derivatives require multi-component reactions with diketene .
  • Structural Insights: X-ray crystallography (using tools like SHELXL and Mercury CSD ) reveals that the benzo[1,3]dioxole moiety adopts a planar conformation, facilitating stacking interactions absent in non-aromatic analogs.

Biological Activity

2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer therapies. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes both a benzo[1,3]dioxole moiety and an imidazo[1,2-a]pyrimidine core. The molecular formula is C13_{13}H9_{9}N3_{3}O3_{3}, and it has been studied for its interactions with various biological targets.

Anti-inflammatory Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit significant inhibition of cyclooxygenase-2 (COX-2) enzymes, which are key players in inflammatory processes. A study highlighted the synthesis of a series of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives that showed selective COX-2 inhibition. For instance, one derivative exhibited an IC50_{50} value of 0.05 μM, outperforming celecoxib (IC50_{50} 0.06 μM) as a reference drug .

CompoundCOX-2 Inhibition (IC50_{50})Reference Drug Comparison
Compound 5a0.05 μMCelecoxib: 0.06 μM
Compound 5dED50_{50}: 5.75 mg/kg (in vivo)-

Anti-cancer Activity

The compound has also shown promising results against cancer cell lines. In vitro studies on MCF-7 breast cancer cells indicated considerable cytotoxic effects across various synthesized derivatives of imidazo[1,2-a]pyrimidine . The activity was assessed using standard cytotoxicity assays which revealed that these compounds could inhibit cell proliferation significantly.

Study on COX-2 Inhibitors

In a study focused on the synthesis and evaluation of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as COX-2 inhibitors, several compounds were tested for their anti-nociceptive activity using the writing reflex test in animal models. The results indicated dose-dependent effects, confirming the potential therapeutic applications of these compounds in pain management .

Cytotoxicity Assays

Another significant study evaluated the cytotoxic effects of synthesized imidazo[1,2-a]pyrimidines on MCF-7 cells. All tested compounds exhibited considerable inhibitory results against cell growth, suggesting their potential as anti-cancer agents .

Q & A

Q. How does this compound compare to structurally similar imidazo[1,2-a]pyrazines in terms of reactivity?

  • Methodological Answer :
  • Table : Reactivity Comparison
CompoundElectrophilic SitesNucleophilic Substitution Efficiency
2-Benzo[1,3]dioxol-5-yl derivativeC-3 (aldehyde)High (due to electron-deficient core)
Imidazo[1,2-a]pyrazine analogsC-2 (CF₃ group)Moderate (steric hindrance)
  • Experimental Validation : Conduct kinetic studies using NMR to monitor reaction rates with nucleophiles (e.g., amines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde

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